![molecular formula C16H18N6O2 B6439225 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine CAS No. 2548991-36-0](/img/structure/B6439225.png)
2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine (2-IPM) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. 2-IPM is a member of the imidazopyridine family and is a heterocyclic compound with a pyrimidine ring system. It has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). 2-IPM has also been studied for its effects on cell proliferation, apoptosis, and inflammation.
Wissenschaftliche Forschungsanwendungen
Antileukemic Activity
The compound has shown in vitro antileukemic activity . It impaired survival and clonogenic growth of a panel of human acute leukemia cells . It also significantly suppressed in vitro growth of leukemic blasts from acute myelogenous leukemia patients .
TAK1 Kinase Inhibitor
The compound has been identified as a TAK1 kinase inhibitor . The transforming growth factor-β activated kinase (TAK1) is upregulated and overexpressed in multiple myeloma . The compound inhibits TAK1 at nanomolar concentrations .
Potential Anti-Multiple Myeloma Therapeutic
The compound has shown excellent activities against multiple myeloma . It inhibits the growth of multiple myeloma cell lines with GI50 values as low as 30 nM . This suggests that the compound has the potential to be translated into anti-multiple myeloma therapeutics .
Inhibition of Phosphorylation of PIM Downstream Targets
The compound has shown inhibition of phosphorylation of known PIM downstream targets, such as BAD and eukaryotic translation initiation factor 4E–binding protein 1 . This suggests that the compound could serve as a lead to develop new targeted antileukemic therapeutics .
Selective Interaction and Blocking of PIM Kinases
The compound selectively interacts and blocks PIM kinases . This selective interaction and blocking could be leveraged to develop new targeted antileukemic therapeutics .
Wirkmechanismus
Target of Action
The primary target of the compound 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The compound inhibits TAK1, which is constitutively upregulated and phosphorylated in multiple myeloma (MM) . TAK1 is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound disrupts these signaling pathways, leading to changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s potency against its target, tak1, is indicated by an ic50 value of 55 nm . This suggests that the compound has a high affinity for its target, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This indicates that the compound has a potent anti-cancer effect, particularly against multiple myeloma.
Action Environment
It’s worth noting that various extracellular signals can trigger tak1 activation . Therefore, changes in these signals could potentially influence the compound’s efficacy.
Eigenschaften
IUPAC Name |
6-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-23-13-10-18-16(19-11-13)24-12-4-7-21(8-5-12)15-3-2-14-17-6-9-22(14)20-15/h2-3,6,9-12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHKCGSWDOTUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.